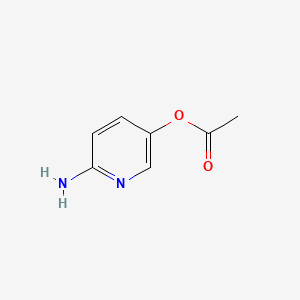
(6-Aminopyridin-3-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Aminopyridin-3-yl) acetate is an organic compound with the molecular formula C9H10N2O2 It is a derivative of pyridine, featuring an amino group at the 6th position and an acetate group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing (6-Aminopyridin-3-yl) acetate involves the reduction of ethyl (6-nitropyridin-3-yl) acetate. This reduction can be achieved using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol at room temperature for about 2 hours .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of titanium (IV) ethoxide as a catalyst. The reaction mixture, containing ethyl (6-nitropyridin-3-yl) acetate and benzyl alcohol, is heated to 110°C for 16 hours. After cooling, the mixture is quenched with hydrochloric acid, basified with sodium bicarbonate, and extracted with ethyl acetate. The product is then purified by column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: (6-Aminopyridin-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(6-Aminopyridin-3-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (6-Aminopyridin-3-yl) acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- Ethyl 2-(6-aminopyridin-3-yl)acetate
- Methyl 2-(6-aminopyridin-3-yl)acetate
- Benzyl 2-(6-aminopyridin-3-yl)acetate
Comparison: (6-Aminopyridin-3-yl) acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to its ethyl, methyl, and benzyl analogs, it may exhibit different physical and chemical properties, such as solubility, stability, and reactivity .
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
(6-aminopyridin-3-yl) acetate |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3,(H2,8,9) |
Clave InChI |
OOXXLIPBEAVQMR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CN=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



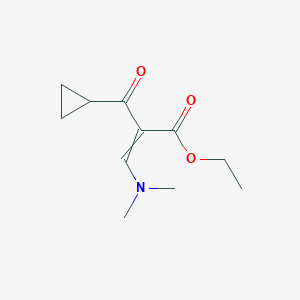
![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
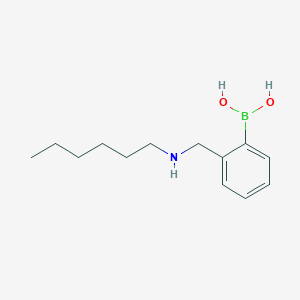
![N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)
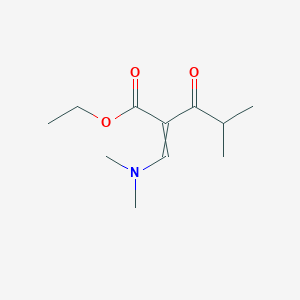
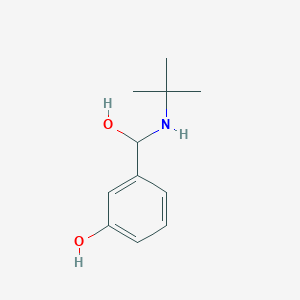


![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)

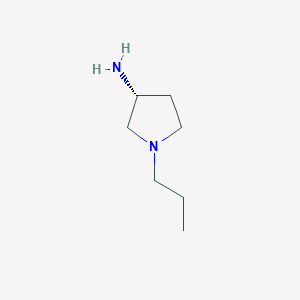
![[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate](/img/structure/B15061043.png)
